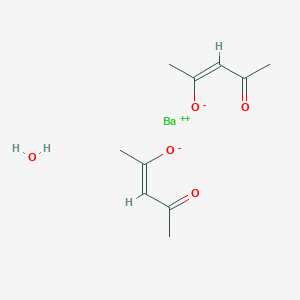

双(戊烷-2,4-二酮-O,O')钡

描述

Bis(pentane-2,4-dionato-O,O’)barium, also known as Barium 2,4-pentanedionate, is a chemical compound with the molecular formula C10H14BaO4 and a molecular weight of 353.56 g/mol. It is used in laboratory chemicals .

Synthesis Analysis

While specific synthesis methods for Bis(pentane-2,4-dionato-O,O’)barium were not found, similar compounds have been synthesized through reactions involving pentane-2,4-dionato complexes. For instance, Copper (II) bis (pentane-2,4-dionato-κ 2 O, O ′) compounds with 2-pyridone and 3-hydroxypyridine were prepared by the reaction of bis (pentane-2,4-dionato-κ 2 O, O ′)copper (II) with selected ligands .Physical And Chemical Properties Analysis

Barium is a member of the alkaline-earth family of metals (Group 2 in the periodic table). It is a relatively common element, ranking approximately 14th in natural abundance in the Earth’s crust .科学研究应用

Crystal Structure Analysis

“Bis(pentane-2,4-dionato-O,O’)barium” has been used in the study of crystal structures. For instance, it has been used in the study of the crystal structure of bis(pentane-2,4-dionato-) k2O,O’)platinum(II), Pt(C5H7O2)2 .

Precursor for Nanoparticle Research

Metal acetylacetonates, including “Barium acetylacetonate”, have been used as precursors for nanoparticle research . They play a significant role in the development of new materials.

Polymer Science

In the field of polymer science, metal acetylacetonates like “Barium acetylacetonate” are used due to their unique properties . They contribute to the development of new polymers and the understanding of polymer behavior.

Catalysis

“Barium acetylacetonate” is used in catalysis, where it plays a role in various catalytic reactions . Metal enolates, such as “Barium acetylacetonate”, are used in a plethora of catalyzed reactions.

Organic Syntheses

Metal acetylacetonates are used in organic syntheses . They are used as building blocks in modern organic synthesis, and their structure and reactivity are important for understanding their role in these processes.

Isotope Separation

Historically, metal acetylacetonates were significantly investigated during WWII as potentially useful in the separation of isotopes, especially of uranium because of their unexpected volatility .

Coordination Compounds

Metal acetylacetonates are significant since they were among the earliest metal compounds which were recognized as what later became known as coordination compounds .

Influence on Other Complex Structures

The presence of “Barium acetylacetonate” can influence the structures of other complexes. For example, the real molecular structures of two iridium acetylacetonate complexes containing barium ion were determined .

安全和危害

作用机制

Mode of Action

For example, in a similar compound, the metal ion is four-coordinated by O atoms from two chelating pentane-2,4-dionate (acetylacetonate, acac) anionic ligands in a slightly distorted square-planar manner .

Biochemical Pathways

The compound’s ability to form complexes suggests that it could potentially interact with various biochemical pathways .

Pharmacokinetics

Like other barium compounds, it is expected to have low solubility and bioavailability .

Action Environment

The action, efficacy, and stability of Barium acetylacetonate can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemicals .

属性

IUPAC Name |

barium(2+);(Z)-4-oxopent-2-en-2-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2.Ba/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHZYHWLGNJISM-FDGPNNRMSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701045402 | |

| Record name | Barium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(pentane-2,4-dionato-O,O')barium | |

CAS RN |

12084-29-6 | |

| Record name | Bis(pentane-2,4-dionato-O,O')barium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012084296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium acetylacetonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701045402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentane-2,4-dionato-O,O')barium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Barium acetylacetonate interact with PEDOT:PSS and what are the downstream effects?

A1: Barium acetylacetonate (Ba(acac)2) interacts with Poly(3,4-ethylenedioxythiophene)polystyrene sulfonate (PEDOT:PSS) through its barium cations. Molecular dynamics simulations suggest these cations interact with both the aromatic rings of the PEDOT [] and the negatively charged sulfonate groups in PSS []. At high concentrations, this interaction leads to PEDOT dedoping and precipitation, leaving behind a solution primarily composed of barium polystyrene sulfonate (Ba–PSS) []. This interaction is significant because it allows for work function modification of PEDOT:PSS, making it more suitable for electron injection and extraction in organic electronic devices [].

Q2: What are the structural characteristics of Barium acetylacetonate and how is it characterized?

A2: Barium acetylacetonate, also known as Bis(pentane-2,4-dionato-O,O')barium, has the molecular formula Ba(C5H7O2)2. While the provided abstracts don't specify its molecular weight or spectroscopic data, these can be readily determined through various analytical techniques. For instance, its structure can be characterized using X-ray diffraction, and its purity assessed with techniques like elemental analysis.

Q3: Can you elaborate on the applications of Barium acetylacetonate in material science, particularly its role in synthesizing barium titanate (BaTiO3)?

A3: Barium acetylacetonate serves as a crucial precursor in the sol-gel synthesis of barium titanate (BaTiO3) []. This method offers advantages over traditional solid-state reactions, allowing for lower synthesis temperatures and better control over particle size and morphology. The research highlights that using Barium acetylacetonate in sol-gel synthesis leads to high-purity (>99.98%) BaTiO3 powder with desirable properties for various applications [].

Q4: Besides its use in electronic materials and ceramics, are there any other notable applications of Barium acetylacetonate?

A4: Barium acetylacetonate, alongside other volatile coordination compounds, plays a significant role in the Chemical Vapor Deposition (CVD) of high-temperature superconducting (HTSC) thin films []. Specifically, it is used as a precursor for the growth of YBa2Cu3O7-x films with preferred c-axis orientation []. This highlights the versatility of Barium acetylacetonate in advanced materials synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。